molecular formula C6H10ClNO4 B7944859 (2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate

(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate

Cat. No.: B7944859
M. Wt: 195.60 g/mol
InChI Key: CHFHCGSFJVYQRV-ROLXFIACSA-N
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Description

(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, including an acetamido group, a chloro substituent, and a hydroxy group attached to a propanoate backbone. Its stereochemistry is defined by the (2R) configuration, which plays a crucial role in its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate typically involves multi-step organic reactions. One common method involves the protection of functional groups, followed by selective chlorination and acetamidation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust catalysts are employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chloro substituent or to convert the acetamido group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in studies involving enzyme interactions and protein modifications.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, while the chloro and hydroxy groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (2S)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate: The enantiomer of the compound with different stereochemistry.

    Methyl 2-acetamido-3-hydroxypropanoate: Lacks the chloro substituent, resulting in different reactivity and applications.

    Methyl 2-amino-3-chloro-3-hydroxypropanoate: Contains an amino group instead of an acetamido group, altering its chemical properties.

Uniqueness

(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate is unique due to its specific stereochemistry and the presence of both chloro and hydroxy groups

Properties

IUPAC Name

methyl (2R)-2-acetamido-3-chloro-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO4/c1-3(9)8-4(5(7)10)6(11)12-2/h4-5,10H,1-2H3,(H,8,9)/t4-,5?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFHCGSFJVYQRV-ROLXFIACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(O)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C(O)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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